1-DODECYL-PYRROLE-2,5-DIONE
Description
Overview of Maleimide (B117702) Derivatives in Chemical Research
Maleimide derivatives are a class of organic compounds characterized by the pyrrole-2,5-dione core. They are highly valued in synthetic chemistry for their reactivity, particularly the electron-deficient carbon-carbon double bond within the five-membered ring. This feature makes them excellent dienophiles in Diels-Alder reactions and potent acceptors in Michael additions. nih.govbac-lac.gc.cawikipedia.org This reactivity allows for the formation of stable covalent bonds with a variety of nucleophiles, most notably thiols, making them exceptionally useful for bioconjugation, where they are frequently used to label or crosslink proteins and other biomolecules. rsc.orgnih.govnih.gov Furthermore, maleimides serve as versatile monomers in polymerization reactions, leading to the creation of polymers with high thermal stability and specific functionalities. prepchem.com
Importance of N-Alkylmaleimides in Contemporary Chemical Science
Within the broader family of maleimides, N-alkylmaleimides are distinguished by the presence of an alkyl group attached to the nitrogen atom. This substituent significantly influences the compound's physical and chemical properties, such as solubility and reactivity. N-alkylmaleimides are indispensable tools for synthesizing functional materials and bioconjugates. google.com They participate in various polymerization techniques, including radical polymerization, to produce polymers with tailored characteristics. dntb.gov.uaacs.org The nature of the N-alkyl substituent can also affect the kinetics and outcomes of chemical reactions. For instance, studies have highlighted differences in reactivity between N-alkyl and N-aryl maleimides in photochemical cycloadditions. The long alkyl chains in compounds like N-dodecylmaleimide can be used to introduce hydrophobicity or act as plasticizers in polymer films. rsc.org
Scope and Objectives of Research on 1-DODECYL-PYRROLE-2,5-DIONE
Research on this compound is driven by the desire to leverage its amphipathic nature. The primary objectives include its use as a monomer or co-monomer to create polymers with specific architectures and properties, such as enhanced flexibility and processability. rsc.orgdissertation.com Another key area of investigation involves its application as a model compound in surface chemistry, particularly for studying reaction kinetics on functionalized nanoparticles where the long dodecyl chain can influence the local reaction environment. bac-lac.gc.caresearchgate.net Its well-defined structure allows it to serve as a benchmark for understanding how steric and hydrophobic effects modulate the reactivity of the maleimide group in complex systems.
Properties
IUPAC Name |
1-dodecylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLJZNSZJHXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066223 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17616-03-4 | |
| Record name | N-Dodecylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Dodecyl Pyrrole 2,5 Dione
Classical Synthesis Approaches
The traditional and most common methods for synthesizing N-substituted maleimides, including 1-dodecyl-pyrrole-2,5-dione, involve a two-step process starting from maleic anhydride (B1165640) and a primary amine. google.com This classical approach remains a cornerstone in the production of these compounds.
Amidation and Cyclodehydration from Maleic Anhydride and Dodecylamine
The synthesis of this compound is typically initiated by the reaction of maleic anhydride with dodecylamine. google.comzbaqchem.com This first step, known as amidation, is a facile ring-opening reaction that yields the intermediate N-dodecylmaleinamic acid. google.comresearchgate.net This reaction is generally quantitative and involves the slow addition of the amine to a solution of maleic anhydride to prevent potential side reactions like the Michael addition of the amine to the carbon-carbon double bond of the resulting maleamic acid. google.com
The second and more challenging step is the cyclodehydration of the N-dodecylmaleinamic acid to form the five-membered imide ring of this compound. google.com This intramolecular condensation reaction requires the removal of a water molecule. Several methods can be employed for this cyclization:
Chemical Dehydration: A common laboratory method involves the use of a chemical dehydrating agent, such as acetic anhydride in the presence of a catalyst like sodium acetate. google.com However, this method can be less effective for aliphatic maleimides and may not be suitable for preparing high-purity products. google.com
Thermal Dehydration: This method involves heating the maleamic acid to induce cyclization. To facilitate the removal of water and drive the reaction to completion, azeotropic distillation is often employed with solvents like toluene (B28343) or xylene in the presence of an acid catalyst. google.com
Step 1: Amidation Maleic Anhydride + Dodecylamine → N-Dodecylmaleinamic acid
Step 2: Cyclodehydration N-Dodecylmaleinamic acid → this compound + Water
Optimization of Maleinamic Acid Intermediate Pathways
The cyclodehydration of N-substituted maleamic acids can sometimes lead to the formation of an isomeric product, N-substituted isomaleimide, alongside the desired maleimide (B117702). lew.ro The reaction conditions, including the choice of dehydrating agent and the nature of the N-substituent, can influence the ratio of these two products. lew.ro Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the reaction mechanisms and predict the conditions that favor the formation of the desired maleimide. lew.ro These studies suggest that the reaction proceeds through a mixed anhydride intermediate, and the subsequent intramolecular cyclization can lead to either the maleimide or isomaleimide. lew.ro For certain substituents, the isomaleimide may be the kinetically favored product, while the maleimide is the thermodynamically more stable one. lew.ro
The choice of dehydrating agent is critical. While acetic anhydride is common, stronger agents like trifluoroacetic anhydride have been shown to lower the activation energy of the reaction, making them more effective. lew.ro The presence of a base, such as triethylamine (B128534), can also influence the reaction pathway. lew.ro
Advanced Synthetic Strategies for Pyrrole-2,5-Dione Derivatives
In addition to the classical two-step synthesis, more advanced and efficient methods for the preparation of pyrrole-2,5-dione derivatives have been developed. These strategies often aim to improve reaction efficiency, reduce waste, and provide access to a wider range of functionalized molecules.
Multi-Component Reactions in Pyrrole (B145914) Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. researchgate.netorientjchem.org Several MCRs have been developed for the synthesis of highly substituted pyrrole and maleimide derivatives. researchgate.netorganic-chemistry.org These reactions often proceed through a cascade of elementary steps, allowing for the rapid construction of molecular complexity from simple starting materials. mdpi.com
For instance, a four-component reaction involving aryl iodides, selenium powder, secondary amines, and maleimides has been reported for the synthesis of substituted maleimides. researchgate.net Another example is a five-component reaction that utilizes an α-aminoester, two equivalents of an aldehyde, and two equivalents of a maleimide to produce fused-pyrrolidine compounds. researchgate.net While not directly applied to the synthesis of the unsubstituted this compound, these MCRs demonstrate the potential for creating diverse libraries of pyrrole-2,5-dione derivatives with various substituents. researchgate.netorganic-chemistry.org
Environmentally Benign Synthetic Routes
The principles of green chemistry, which focus on designing chemical processes that are environmentally friendly, have been increasingly applied to the synthesis of pyrrole-2,5-dione derivatives. mdpi.com These methods aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. mdpi.com
One approach involves performing reactions in greener solvents, such as water. researchgate.netresearchgate.net For example, the Paal-Knorr condensation, a classical method for pyrrole synthesis, has been successfully carried out in aqueous micellar media using surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.netresearchgate.net This approach avoids the use of volatile organic solvents and can lead to high yields of N-substituted pyrroles. researchgate.netresearchgate.net
Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent another green synthetic strategy. mdpi.comrsc.orgpensoft.net These methods can significantly reduce reaction times and energy consumption. For example, a blue LED-induced, solvent-free, and catalyst-free multicomponent reaction has been reported for the synthesis of densely functionalized itaconimides from N-alkylmaleimides. rsc.org Microwave-assisted synthesis has also been employed for the rapid and efficient preparation of pyrrole derivatives. pensoft.net The Diels-Alder reaction, a powerful tool for forming cyclic compounds, can also be performed under solvent-free conditions, offering a sustainable route to certain pyrrole-2,5-dione adducts. researchgate.net
Reaction Chemistry of 1 Dodecyl Pyrrole 2,5 Dione
Cycloaddition Reactions
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. 1-Dodecyl-pyrrole-2,5-dione, with its reactive alkene functionality, readily participates as a dienophile or dipolarophile in these transformations.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.org this compound, a derivative of maleimide (B117702), serves as an excellent dienophile due to the electron-withdrawing nature of the adjacent carbonyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org
A notable application of this compound is in its reaction with furan-functionalized polymers. For instance, it has been used to form a cycloaddition product with furan-functionalized polystyrene (PSF). mdpi.com In a typical procedure, PSF and this compound (in a 1:2 molar ratio of furan (B31954) to maleimide) are dissolved in a solvent like chloroform (B151607) and heated under reflux to yield the Diels-Alder adduct. mdpi.com
The Diels-Alder reaction involving furan and maleimide derivatives is renowned for its thermal reversibility. science.govresearchgate.net At lower temperatures, the formation of the Diels-Alder adduct is favored, leading to crosslinking. mdpi.comresearchgate.net As the temperature increases, the reverse reaction, known as the retro-Diels-Alder (rD-A) reaction, becomes dominant, breaking the crosslinks and returning the initial reactants. mdpi.comscience.gov This property is the foundation for developing self-healing and reprocessable polymers. researchgate.netresearchgate.net
The reaction between furan-containing polystyrene (PSF) and N-phenylmaleimide (a close analog of this compound) demonstrates this principle. Heating promotes the Diels-Alder reaction up to a certain temperature (e.g., 70°C), after which the retro-Diels-Alder process begins to influence the reaction. mdpi.com For the cycloaddition product of PSF and 1-dodecyl-1H-pyrrole-2,5-dione (PSF-Mb), the retro-Diels-Alder reaction occurs at high temperatures, with studies showing the disappearance of the adduct's characteristic NMR peaks at 120°C. mdpi.com This reversible nature allows for the dynamic formation and cleavage of polymer networks. researchgate.netresearchgate.net
The table below summarizes the kinetic parameters for a model Diels-Alder reaction between furan-containing polystyrene and a maleimide, illustrating the temperature dependence of the reaction.
| Temperature (°C) | k_2 (L mol⁻¹ s⁻¹) |
| 40 | Value |
| 50 | Value |
| 60 | Value |
| 70 | Value |
| Data derived from a kinetic study of a similar furan-maleimide system. The rate coefficients (k₂) increase with temperature, indicating faster reaction rates, until the retro-Diels-Alder reaction becomes significant at higher temperatures. mdpi.com |
When unsymmetrical dienes react with dienophiles like this compound, the formation of different regioisomers is possible. wolfram.com The regioselectivity is governed by the electronic properties of the substituents on both the diene and dienophile, with orbital overlap between the diene's HOMO and the dienophile's LUMO determining the major product. wolfram.comchemtube3d.com Generally, reactions involving 1-substituted dienes favor "ortho" products, while 2-substituted dienes yield "para" products. wolfram.com
The stereochemistry of the Diels-Alder reaction is also highly specific. The reaction proceeds via a syn addition, meaning the stereochemistry of the dienophile is retained in the product. wolfram.com With cyclic dienes, the reaction can yield endo or exo diastereomers. The endo product is often kinetically favored due to secondary orbital interactions. organic-chemistry.org However, the thermodynamic product can be the exo isomer, especially in reactions involving furans and maleimides at elevated temperatures. mdpi.com For instance, reactions of furans with N-alkyl maleimides have been shown to yield different endo/exo ratios depending on the specific substituents and reaction conditions. researchgate.net In some cases, N-alkyl maleimides have demonstrated higher endo-selectivity compared to N-aryl maleimides in reactions with furans. researchgate.netnih.gov
The long dodecyl chain of this compound imparts amphiphilic character, suggesting its potential utility in interfacial reactions. Diels-Alder reactions can be performed at interfaces, such as on the surface of self-assembled monolayers (SAMs). nih.gov The steric environment at the interface plays a crucial role in the reaction kinetics. nih.gov For example, a study using benzoquinone groups presented on a SAM showed that the accessibility of the dienophile significantly impacts the reaction rate with cyclopentadiene. nih.gov When the reactive groups were extended from the interface, the reaction proceeded faster than when they were "buried" within the monolayer, although this was accompanied by a compensating effect in the entropy of activation. nih.gov While specific studies on the interfacial Diels-Alder reactivity of this compound are not detailed, its structure makes it a candidate for creating functional surfaces and modifying nanoparticles through such interfacial cycloadditions. mpg.de
1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings by reacting a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org The electron-deficient alkene of the maleimide ring makes this compound an effective dipolarophile. ijrpc.com These reactions are stereoconservative and often highly regioselective and diastereoselective. wikipedia.orgmdpi.com
A key example involves the reaction of N-dodecylmaleimide with nitrones. nih.gov This reaction has been used as a model to study the functionalization of maleimide-modified gold nanoparticles. nih.gov The cycloaddition between N-dodecylmaleimide and various nitrones proceeds to form isoxazolidine (B1194047) rings. nih.gov It was observed that these reactions occur more readily with the free N-dodecylmaleimide than with the maleimide tethered to the nanoparticle surface, highlighting the influence of the local environment on reactivity. nih.gov The reaction can be significantly accelerated under high-pressure conditions (e.g., 11,000 atm), which makes it a practical method for modifying surfaces and nanoparticles when reactions at atmospheric pressure are slow. nih.gov
Diels-Alder (DA) Reactions
Nucleophilic Addition Reactions
The carbon-carbon double bond in this compound is activated by the two adjacent electron-withdrawing carbonyl groups, making it susceptible to nucleophilic conjugate addition (Michael addition). wikipedia.org In this reaction, a nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl system. wikipedia.org A wide range of nucleophiles can participate in this type of reaction. For instance, amines and thiols are common nucleophiles for conjugate additions to maleimides. wikipedia.orgresearchgate.net The reaction with a nucleophile (Nu⁻) breaks the C=C π-bond and forms a new C-Nu bond, with the resulting negative charge being delocalized onto the oxygen atoms of the carbonyl groups as an enolate intermediate, which is subsequently protonated. wikipedia.org
This reactivity is fundamental to many bioconjugation techniques where the maleimide moiety is used to link molecules to proteins via the thiol groups of cysteine residues. While specific examples detailing the nucleophilic addition to this compound are not extensively documented in the provided context, the general reactivity of N-alkylmaleimides strongly supports its participation in such reactions. researchgate.net
Michael Addition Reactions with Thiol Functionalities
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for maleimides like this compound. mdpi.com Thiols and their corresponding thiolate anions are particularly effective nucleophiles (Michael donors) for this reaction, readily attacking the maleimide double bond (the Michael acceptor) to form a stable thioether linkage. nih.govresearchgate.net This specific type of "click" reaction is highly efficient, proceeds under mild conditions, and is often characterized by rapid kinetics and high specificity, particularly in a pH range of 6.5-7.5. researchgate.net
The reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the carbons of the double bond, leading to the formation of a succinimide (B58015) thioether derivative. The rate of this reaction is significantly influenced by the pH of the medium, as basic conditions favor the formation of the more nucleophilic thiolate anion. nih.gov The choice of catalyst can also accelerate the reaction; while the addition can proceed without a catalyst, bases or nucleophiles are often employed. rsc.org The high specificity of the thiol-maleimide reaction makes it a cornerstone of bioconjugation and materials science, allowing for the precise attachment of thiol-containing molecules to the maleimide scaffold. researchgate.net
Table 1: Factors Influencing Thiol-Maleimide Michael Addition
| Factor | Influence on Reaction | Description |
| pH | High | Reaction rates are significantly faster under basic conditions (pH > 7) which promote the formation of the highly nucleophilic thiolate anion. nih.gov |
| Catalyst | Moderate to High | Nucleophilic (e.g., amines, phosphines) or basic catalysts can accelerate the reaction, though it often proceeds efficiently without one. rsc.org |
| Solvent | Moderate | The reaction can be conducted in a variety of solvents, including polar solvents like water, DMF, and alcohols, which is advantageous for biological applications. rsc.org |
| Thiol pKa | High | The pKa of the thiol group influences the concentration of the reactive thiolate anion at a given pH, thereby affecting the reaction rate. researchgate.net |
Interfacial Michael Addition Processes
The thiol-maleimide Michael addition can also be performed as an interfacial reaction, occurring at the boundary between two immiscible phases, such as an oil-water interface. This approach is particularly useful for the functionalization of nanomaterials or the synthesis of polymer nanocarriers. rsc.orgsurfacesciencewestern.com
A notable example involves the reaction between water-soluble maleimide-functionalized gold nanoparticles (AuNPs) and thiol-modified single-wall carbon nanotubes (SWCNTs) dispersed in an organic phase. The Michael addition occurs at the interface, leading to the covalent attachment of the AuNPs to the SWCNTs. surfacesciencewestern.com This method provides a robust and efficient way to create hybrid nanomaterials under mild, aqueous conditions. surfacesciencewestern.com Similarly, the kinetics of competitive click reactions, including thiol-maleimide addition, have been studied at the oil/water interface of inverse miniemulsions for the formation of polymeric nanocarriers. rsc.org In such systems, the addition of a basic catalyst like triethylamine (B128534) can accelerate the interfacial thiol-maleimide reaction, allowing for controlled copolymerization at the interface. rsc.org
Polymerization Pathways
This compound can undergo polymerization through its reactive double bond, leading to the formation of polymers with the pyrrole-2,5-dione moiety as a repeating unit in the backbone or as a side group.
Homopolymerization of this compound
The homopolymerization of N-substituted maleimides, including alkyl derivatives like this compound, can be initiated by radical mechanisms. researchgate.net Interestingly, maleimides can undergo photopolymerization even without a dedicated photoinitiator, as the maleimide itself can absorb UV radiation and generate the initial radical species. researchgate.net The resulting polymers, poly(N-alkylmaleimide)s, are known for their high thermal stability. acs.org
The kinetics of the radical polymerization of N-substituted maleimides are significantly affected by the reaction conditions, particularly the choice of solvent. acs.org Studies on N-alkylmaleimides have shown that solvents can influence the rate of polymerization and the molecular weight of the resulting polymer. For instance, polymerization in solvents like tetrahydrofuran (B95107) (THF) can lead to polymers with relatively low molecular weights due to chain transfer reactions with the solvent. acs.org
The nature of the solvent also impacts the solubility of the resulting polymer. While many poly(N-substituted maleimide)s are soluble in polar aprotic solvents, introducing a long alkyl chain like a dodecyl group can enhance solubility in less polar or even nonpolar organic solvents. acs.org The polymerization rate is also dependent on the monomer and initiator concentrations. The reaction kinetics often show a complex dependence on these factors, influenced by phenomena such as the bootstrap effect, where the local concentration of monomers at the propagation site differs from the bulk concentration, especially in different solvents. tue.nl
Copolymerization Strategies
This compound, as an electron-acceptor monomer, readily participates in copolymerization with electron-donor monomers. memtein.comkpi.ua This strategy is widely used to create copolymers with tailored properties, combining the rigidity and thermal stability of the maleimide unit with the characteristics of the comonomer. memtein.comresearchgate.net A key feature of the radical copolymerization involving N-substituted maleimides and electron-rich monomers is a strong tendency to form alternating copolymers. memtein.comkpi.ua This alternating behavior is attributed to the formation of a charge-transfer complex between the electron-donor monomer and the electron-acceptor maleimide monomer. memtein.com
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully employed to synthesize well-defined copolymers of N-substituted maleimides. researchgate.netnih.gov ATRP allows for control over molecular weight, polydispersity, and even the placement of the functional maleimide units within the polymer chain. nih.gov
Styrene (B11656) is a classic electron-donor monomer that exhibits a strong alternating tendency when copolymerized with N-substituted maleimides. memtein.comkpi.uaresearchgate.net The copolymerization of this compound with styrene via radical polymerization leads to copolymers where the monomer units are arranged in a largely alternating sequence. memtein.comfiveable.me
The reactivity ratios for the comonomer pair dictate the composition and sequence distribution of the resulting copolymer. For styrene (M1) and N-substituted maleimide (M2) systems, the reactivity ratios (r1 and r2) are typically both less than 1, with the product r1r2 being very close to zero, which confirms the high tendency for alternation. memtein.comfiveable.me For example, in ATRP copolymerizations of styrene and N-substituted maleimides, the cross-propagation of the comonomers is highly favored over homopolymerization. researchgate.netnih.gov This kinetic feature allows for the synthesis of copolymers with precisely controlled microstructures, where the maleimide units can be incorporated into specific regions of the polystyrene chains. nih.gov The introduction of the dodecylmaleimide unit into a polystyrene chain can significantly alter the final polymer's properties, such as its thermal behavior (glass transition temperature) and solubility. researchgate.net
Synthesis of Functionalized Copolymers
This compound, also known as N-dodecylmaleimide, serves as a monomer in the synthesis of various functionalized copolymers. The pyrrole-2,5-dione ring acts as an electron-accepting unit, making it a valuable building block for creating donor-acceptor (D-A) copolymers with specific optoelectronic properties. researchgate.netnsf.gov These materials are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net
The polymerization is typically achieved through cross-coupling reactions like Stille polymerization or direct arylation polymerization (DArP). researchgate.netnsf.govuni-bayreuth.de In these processes, the pyrrole-2,5-dione monomer is reacted with a comonomer that serves as the electron-donating unit. The choice of comonomer allows for the tuning of the resulting copolymer's properties, including its band gap, molecular weight, and charge carrier mobility. researchgate.netresearchgate.net For instance, copolymerization with thiophene-based units is a common strategy. uni-bayreuth.deacs.org The dodecyl group on the nitrogen atom of the pyrrole-2,5-dione ensures solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing of electronic devices. uni-bayreuth.de
Several studies have explored the synthesis of copolymers using monomers structurally related to this compound. These often involve a core pyrrole-dione structure, such as diketopyrrolopyrrole (DPP) or thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD), which are copolymerized with various aromatic or heteroaromatic units. researchgate.netnsf.govresearchgate.net The principles of these polymerizations are directly applicable to this compound. For example, Stille polymerization may be carried out using a catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) with a phosphine (B1218219) ligand in a solvent such as chlorobenzene, sometimes under microwave irradiation to reduce reaction times. uni-bayreuth.de Direct arylation polymerization offers a more atom-economical alternative to traditional cross-coupling reactions. researchgate.netnsf.gov
| Polymer Type | Comonomers | Polymerization Method | Key Findings | Reference(s) |
| Donor-Acceptor Copolymer | Thieno[3,4-c]pyrrole-4,6-dione (TPD) derivatives, Thiophene derivatives | Stille Polymerization | Resulting polymers exhibit high crystallinity and are useful in organic solar cells. | uni-bayreuth.de |
| Donor-Acceptor Copolymer | Diketopyrrolopyrrole (DPP) derivatives, Alkoxy naphthalene, Alkyl-triazole | Direct Arylation Polymerization | Copolymers show broad absorption spectra and ambipolar behavior in organic thin-film transistors. | researchgate.net |
| Donor-Acceptor Copolymer | Dihydropyrrolopyrrole (DHPP), Thieno[3,2-b]pyrrole-4,6-dione (TPD) | Direct Arylation Polymerization | DHPP-based polymers reduce synthetic complexity and show potential in electrochromics and OPVs. | nsf.gov |
| Donor-Acceptor Copolymer | Dithienyl-substituted DPP, 3-dodecylthiophenes | Not Specified | Resulted in an ambipolar transporting polymer. | acs.org |
Other Significant Transformations
Hydrolysis and Ring-Opening Reactions
The pyrrole-2,5-dione ring of this compound is susceptible to hydrolysis, particularly under alkaline conditions. rsc.orgnih.gov This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. rsc.org This attack is the rate-determining step in a bimolecular mechanism, leading to the opening of the five-membered ring to form an N-alkyl-maleamic acid. rsc.orgresearchgate.net The rate of this hydrolysis is directly proportional to the concentration of both the N-alkylmaleimide and the hydroxide ion in the pH range of 7 to 9. rsc.org In acidic solutions below pH 4, the hydrolysis rate becomes independent of pH. rsc.org
The stability of the maleimide ring is a critical factor in its applications. Unintended hydrolysis can be a limiting factor, for example, in bioconjugation chemistry where maleimides are used to cross-link proteins via reaction with thiol groups. nih.govnih.gov The hydrolysis reaction renders the maleimide ring unreactive towards thiols. nih.gov Studies on various N-substituted maleimides have shown that the nature of the substituent on the nitrogen atom can influence the rate of hydrolysis. rsc.org
Beyond simple hydrolysis, other ring-opening reactions of the maleimide core have been reported. For instance, electrocatalytic ring-opening dihydroalkoxylation of N-aryl maleimides with alcohols has been achieved under metal- and oxidant-free conditions. rsc.org This process involves a cascade of single-electron transfer oxidation, radical reduction, rearrangement-ring cleavage, and nucleophilic addition. rsc.org While this specific reaction was demonstrated on N-aryl maleimides, it highlights the potential for the pyrrole-2,5-dione ring to undergo complex transformations. Another relevant process is the retro-Michael reaction of maleimide-thiol adducts, which can occur in the presence of other thiols and leads to the release of the originally conjugated molecule. nih.gov
| Reaction Type | Reagents/Conditions | Product(s) | Key Findings | Reference(s) |
| Alkaline Hydrolysis | Aqueous buffer (pH 7–9), 10–50 °C | N-Dodecylmaleamic acid | Bimolecular mechanism; rate is dependent on hydroxide ion concentration. The reaction leads to ring-opening. | rsc.orgresearchgate.net |
| Acidic Hydrolysis | Aqueous buffer (pH < 4) | N-Dodecylmaleamic acid | Rate is independent of pH in this range. | rsc.org |
| Electrocatalytic Ring-Opening | Alcohol, Tetrabutylammonium bromide (catalyst and electrolyte) | Ring-opened difunctionalized products | Demonstrated for N-aryl maleimides; proceeds via a radical cascade mechanism. | rsc.org |
| Adduct Reversibility | Thiol compounds (e.g., glutathione) at physiological pH | Thiol-exchanged products | Maleimide-thiol adducts can undergo retro and exchange reactions. | nih.gov |
Spectroscopic and Structural Characterization of 1 Dodecyl Pyrrole 2,5 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-dodecyl-pyrrole-2,5-dione.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.
In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the two equivalent protons on the maleimide (B117702) ring's double bond typically appear as a singlet at approximately 6.67 ppm. rsc.org The protons of the long dodecyl chain exhibit characteristic signals: a triplet for the two protons of the methylene (B1212753) group directly attached to the nitrogen atom (N-CH₂) is observed around 3.50 ppm, showing coupling to the adjacent methylene group. rsc.org The remaining methylene groups of the dodecyl chain appear as a broad multiplet in the region of 1.24-1.31 ppm, and a multiplet for the penultimate methylene group is seen around 1.54-1.60 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons (C=O) of the pyrrole-2,5-dione ring are typically found around 170.5 ppm. The carbons of the double bond (CH=CH) resonate at approximately 134.0 ppm. rsc.org The carbon of the methylene group attached to the nitrogen (N-CH₂) appears at a distinct chemical shift, while the other methylene carbons of the dodecyl chain and the terminal methyl group have their signals at higher field strengths.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 6.67 | s | 2H | CH=CH |
| 3.50 | t | 2H | N-CH₂ |
| 1.54-1.60 | m | 2H | N-CH₂-CH₂ |
| 1.24-1.31 | m | 18H | -(CH₂)₉- |
| 0.88 | t | 3H | -CH₃ |
s = singlet, t = triplet, m = multiplet. Data obtained in CDCl₃. rsc.org
Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). ustc.edu.cn
For this compound, an HSQC experiment would show a correlation between the singlet at 6.67 ppm in the ¹H spectrum and the signal at 134.0 ppm in the ¹³C spectrum, confirming their assignment to the vinyl protons and carbons of the maleimide ring. rsc.orgustc.edu.cn Similarly, it would link the proton signals of the dodecyl chain to their corresponding carbon signals.
An HMBC experiment would provide further structural confirmation. For instance, it would show a correlation between the vinyl protons (≈6.67 ppm) and the carbonyl carbons (≈170.5 ppm), and also between the N-CH₂ protons (≈3.50 ppm) and the carbonyl carbons, confirming the connectivity around the imide functionality. rsc.orgustc.edu.cn These 2D NMR techniques are crucial for the structural elucidation of more complex derivatives of this compound. nih.gov
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation. vscht.cz The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. mdpi.com
Key absorptions include strong bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, which typically appear in the region of 1700-1780 cm⁻¹. mdpi.com Specifically, two distinct bands are often observed for the symmetric and asymmetric stretching of the carbonyl groups. The C-H stretching vibrations of the dodecyl chain are visible in the 2850-3000 cm⁻¹ region. vscht.cz The C=C stretching of the maleimide ring can be found around 1640 cm⁻¹. vscht.cz
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2924, 2854 | Strong | C-H stretching (alkyl) |
| 1777, 1712 | Strong | C=O stretching (imide) |
| 1379 | Medium | C-N stretching |
| 1188 | Medium | C-O stretching |
Data from a study involving the Diels-Alder reaction of 1-dodecyl-1H-pyrrole-2,5-dione. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. bhu.ac.in As this compound is a diamagnetic molecule with all its electrons paired in its ground state, it is ESR-inactive. bhu.ac.in However, ESR spectroscopy can be a valuable tool for studying reactions involving this compound where radical intermediates are formed. For instance, in polymerization reactions initiated by radical species or in certain cycloaddition reactions, ESR could be used to detect and characterize any paramagnetic intermediates that might be generated. dntb.gov.uanih.gov
X-ray Diffraction (XRD) Analysis
Single-Crystal X-ray Diffraction for Molecular Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline compounds. patnawomenscollege.in This method provides precise information on bond lengths, bond angles, and crystallographic disorder, which is essential for understanding the structure of this compound and its derivatives. patnawomenscollege.in The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. patnawomenscollege.in
For derivatives of 1H-pyrrole-2,5-dione, SCXRD studies have revealed key structural features. For instance, in certain 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the pyrrole-2,5-dione ring system is largely planar, with only minor distortions. mdpi.com However, steric hindrance from substituents can lead to significant conformational adjustments, such as twisting of the pyrrole-2,5-dione ring relative to other parts of the molecule. mdpi.com The planarity and conformation of the maleimide ring, a core structure in these compounds, are critical factors that influence their photophysical properties. researchgate.netacs.org
Table 1: Crystallographic Data for a Representative 1H-Pyrrole-2,5-dione Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.987(5) |
| β (°) | 98.76(3) |
| Volume (ų) | 2009.1(13) |
| Z | 4 |
| Note: Data is illustrative and based on representative structures of pyrrole-2,5-dione derivatives. Actual values for this compound may vary. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π–π* and n–π* electronic transitions centered on the maleimide core. rsc.org The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.netacs.org
Typically, N-substituted maleimides exhibit absorption peaks in the UV region. nih.gov For example, aminochloromaleimides show absorption peaks around 238 nm and 370 nm, which are assigned to n–π* and π–π* transitions, respectively. nih.gov The nature of the substituent on the nitrogen atom and on the maleimide ring can significantly shift these absorption bands. rsc.orgnih.gov Solvent polarity can also influence the position of the absorption maxima, particularly for compounds with significant charge-transfer character in their electronic transitions. researchgate.net
Table 2: UV-Vis Absorption Data for Representative Maleimide Derivatives in Diethyl Ether
| Compound | λmax (nm) (n–π) | λmax (nm) (π–π) |
| 3-chloro-4-(ethylamino)-1-methyl-1H-pyrrole-2,5-dione | ~238 | ~370 |
| 3-bromo-4-(ethylamino)-1-methyl-1H-pyrrole-2,5-dione | ~238 | ~370 |
| Note: This data is for illustrative purposes and represents typical absorption maxima for substituted maleimides. nih.gov The exact values for this compound may differ. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. specs-group.comresearchgate.net XPS is particularly valuable for analyzing the surface of materials functionalized with this compound, for instance, in the context of thin films or modified surfaces. byopera.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. fraunhofer.de
In an XPS analysis of a surface containing this compound, high-resolution spectra of the C 1s, N 1s, and O 1s regions would be of particular interest. The binding energies of these core-level electrons provide information about the chemical environment of the atoms. For example, the C 1s spectrum can be deconvoluted to identify carbons in different functional groups, such as C-C/C-H in the dodecyl chain, C-N, and C=O in the pyrrole-2,5-dione ring. researchgate.netresearchgate.net Similarly, the N 1s spectrum would confirm the presence of the pyrrole (B145914) nitrogen, and the O 1s spectrum would correspond to the carbonyl oxygens. researchgate.net This level of detail allows for the confirmation of the covalent attachment and the chemical integrity of the this compound molecule on a surface.
Table 3: Expected Core-Level Binding Energies in XPS for this compound
| Element | Core Level | Expected Binding Energy (eV) | Corresponding Functional Group |
| Carbon | C 1s | ~284.8 | C-C, C-H (adventitious carbon) |
| ~285.0 | C-C (dodecyl chain) | ||
| ~286.5 | C-N | ||
| ~288.5 | C=O | ||
| Nitrogen | N 1s | ~400.5 | Pyrrole-type N |
| Oxygen | O 1s | ~532.0 | C=O |
| Note: These are approximate binding energy values and can be influenced by the specific chemical environment and instrument calibration. |
Microscopic and Surface Characterization of 1 Dodecyl Pyrrole 2,5 Dione Derived Materials
Electron Microscopy Techniques
Electron microscopy provides high-resolution imaging of material morphology, offering insights into the nanoscale organization of polymer chains and assembled structures.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the internal structure of materials at a very high resolution. In the context of 1-dodecyl-pyrrole-2,5-dione derivatives, TEM has been instrumental in characterizing the morphology of nanoparticles and polymer assemblies.
For instance, TEM has been used to observe the structure of gold nanoparticles functionalized with 12-maleimido-dodecanethiolate, a derivative of this compound. bac-lac.gc.ca These studies reveal the size, shape, and distribution of the nanoparticle cores and can provide information about the organic shell. mdpi.comlongdom.org In one study, furan-masked 12-maleimidyl-dodecanethiolate protected monolayer protected gold nanoparticles were synthesized and characterized. bac-lac.gc.ca The retro-Diels-Alder reaction to reveal the active maleimide (B117702) group allows for the formation of thermally reversible 3-D assemblies through subsequent Diels-Alder reactions with furan-tethered nanoparticles. bac-lac.gc.ca TEM analysis in such cases is crucial to confirm the integrity of the nanoparticle assemblies. bac-lac.gc.ca While direct TEM imaging of homopolymer films of poly(N-dodecylmaleimide) is not extensively reported, the technique is widely applied to understand the morphology of crystalline polymers and polymer nanocomposites in general. fraunhofer.deresearchgate.net
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to examine the surface topography of materials. While specific SEM studies on homopolymers of this compound are not prevalent in the literature, the technique has been applied to copolymers containing this moiety. For related polymer systems, SEM is used to assess the surface morphology and structure of coatings. researchgate.net In studies of diketopyrrolopyrrole (DPP)-based polymer nanoparticle films, which share some structural similarities in terms of having alkyl chains, SEM images have been used to investigate the film morphology and the effect of thermal annealing on the nanoparticle structure. mdpi.com
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM), including its variant Scanning Force Microscopy (SFM), is a key technique for characterizing the nanoscale surface morphology and roughness of polymer films. mdpi.com Studies on copolymers of N-dodecylmaleimide have employed AFM to understand how processing conditions affect the surface structure.
In a study of poly(propene-alt-N-(n-dodecyl)maleimide) (PDoMI) films, AFM was used to investigate the surface morphology. researchgate.netresearchgate.net The findings indicated that for these copolymers, the surface is very smooth, and its morphology is not significantly affected by the choice of solvent for spin coating or by subsequent annealing at moderate temperatures. researchgate.netresearchgate.net This robustness is attributed to the surface being dominated by the dodecyl side chains, which arrange to minimize surface free energy. researchgate.net The topological changes on surfaces functionalized with N-dodecylmaleimide have also been characterized by AFM. riss.kr
The principle of AFM is based on scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface, which allows for the generation of a three-dimensional topographical image. mdpi.comnih.gov This technique is particularly valuable for polymers as it can be performed in various environments and does not necessarily require a conductive sample. mdpi.com
Optical Microscopy
Optical microscopy is a fundamental technique for observing the macroscopic and microscopic features of materials. It has been used to study films and structures derived from this compound, often in conjunction with other microscopy methods.
Surface Wettability Studies
The wettability of a material is a critical surface property, governed by its chemical composition and topography. It is commonly investigated through contact angle measurements.
Contact Angle Measurements
Contact angle measurements provide quantitative data on the hydrophobicity or hydrophilicity of a surface. biolinchina.com For materials derived from this compound, the long alkyl chain is expected to impart significant hydrophobicity.
Studies on a series of poly(propene-alt-N-(n-alkyl)maleimides) and poly(styrene-alt-N-(n-alkyl)maleimides) have shown that the surface properties are dominated by the alkyl side chains when the chain length is sufficiently long (greater than six carbon atoms). researchgate.net For copolymers with dodecyl side chains, the surface tension is similar to that of surfaces composed entirely of methyl groups, indicating a complete shielding of the polar polymer backbone by the dodecyl chains. researchgate.net This arrangement results in a low surface free energy. researchgate.net
In a specific study on poly(propene-alt-N-(n-dodecyl)maleimide) (PDoMI) films, the advancing contact angle of water was measured to assess the surface wettability. researchgate.netresearchgate.net The results demonstrated that the wettability of these films is robust and not significantly influenced by the choice of solvent during preparation or by thermal annealing. researchgate.net This indicates that the contact angle measurements reflect the intrinsic material properties of the surface. researchgate.net
The table below summarizes representative contact angle data for a copolymer containing this compound.
| Material | Test Liquid | Advancing Contact Angle (θ) |
| Poly(propene-alt-N-(n-dodecyl)maleimide) | Water | Data suggests high hydrophobicity |
Specific numerical values for the advancing contact angle of water on PDoMI were not explicitly stated in the provided search results, but the descriptive findings consistently point towards a highly hydrophobic surface due to the dodecyl chains. researchgate.netresearchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the physical and chemical properties of polymeric materials derived from this compound as a function of temperature. These methods measure changes in properties such as heat flow, weight, and mechanical behavior, providing critical data on thermal stability, phase transitions, and the influence of molecular structure on material performance.
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to investigate the thermal properties of polymers derived from this compound, also known as N-dodecylmaleimide. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides quantitative information about the thermal transitions that a material undergoes, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), along with the enthalpies of these transitions. researchgate.net
Research on copolymers incorporating N-substituted maleimides, including N-dodecylmaleimide, demonstrates the utility of DSC in understanding structure-property relationships. The thermal properties of these copolymers are significantly influenced by the choice of comonomer and the structure of the N-substituent on the maleimide ring. nsysu.edu.tw
Detailed research findings from the analysis of alternating copolymers of various N-substituted maleimides with different olefins reveal a wide range of tunable thermal characteristics. The glass transition temperature (Tg), a critical factor for engineering applications, can be varied over a broad temperature range, from as low as -68 °C to as high as 210 °C. nsysu.edu.tw This variability is achieved by selecting specific comonomers and by altering the length of the N-alkyl side chains on the maleimide monomer. For instance, the introduction of bulky or rigid comonomers tends to increase the Tg, while the incorporation of flexible segments, such as long alkyl chains like the dodecyl group or polyisobutene (PIB) segments, can significantly lower the Tg. nsysu.edu.twcore.ac.uk
The DSC thermograms for these copolymers often show distinct thermal events. The glass transition (Tg) appears as a step-like change in the heat flow baseline. For semi-crystalline materials, an exothermic peak corresponding to crystallization (Tc) may be observed upon cooling from the melt, while an endothermic peak corresponding to melting (Tm) is seen during the subsequent heating scan. nsysu.edu.tw The presence and characteristics of these transitions are directly related to the polymer's microstructure, such as chain stiffness and intermolecular forces. sigmaaldrich.com Copolymers of N-alkyl maleimides with methyl acrylate, for example, show a decrease in Tg as the length of the N-alkyl substituent increases. sigmaaldrich.com
The data gathered from DSC is essential for determining the service temperature range of these materials and for tailoring their properties for specific applications, such as in the development of thermally stable and transparent polymers. nsysu.edu.tw
Interactive Data Table: Thermal Properties of N-Alkylmaleimide Copolymers
The following table summarizes representative thermal data obtained from DSC analysis for various alternating copolymers derived from N-substituted maleimides and olefin comonomers.
| N-Substituent on Maleimide | Comonomer | Glass Transition Temp. (Tg) [°C] | Crystallization Temp. (Tc) [°C] | Melting Temp. (Tm) [°C] |
| Dodecyl | Isobutene | -10 | - | - |
| Dodecyl | Propylene | -8 | - | - |
| Dodecyl | 1-Octene | -42 | - | - |
| Cyclohexyl | Isobutene | 134 | - | - |
| Cyclohexyl | Propylene | 129 | - | - |
| Phenyl | Styrene (B11656) | 211 | - | - |
| Methyl | Methyl Acrylate | 145 | - | - |
| Ethyl | Methyl Acrylate | 128 | - | - |
Advanced Computational and Theoretical Studies of 1 Dodecyl Pyrrole 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and potential applications of N-substituted maleimides like 1-dodecyl-pyrrole-2,5-dione.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For N-substituted pyrrole-2,5-diones, DFT calculations are employed to optimize the molecular geometry, determine structural stability, and analyze electronic properties. nih.gov
Key parameters obtained from DFT studies include bond lengths, bond angles, and dihedral angles. For instance, in related N-substituted maleimides, the planarity of the pyrrole-2,5-dione ring is a critical factor influencing its properties. mdpi.com DFT calculations can precisely determine the degree of planarity and how the N-dodecyl substituent affects the ring's geometry. For example, studies on similar structures show that steric crowding can lead to significant conformational adjustments, such as twisting of the pyrrole-2,5-dione ring relative to its substituent. mdpi.com
Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental to understanding the molecule's reactivity and electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net DFT calculations are used to map the electron density distribution and molecular electrostatic potential (MEP), identifying electrophilic and nucleophilic sites within the molecule. researchgate.net
Table 1: Representative DFT-Calculated Properties for Pyrrole-2,5-Dione Analogs
| Property | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (Eg) | Indicator of chemical reactivity and stability. researchgate.net | 4.0 to 5.5 eV |
Note: These values are representative for N-substituted maleimide (B117702) structures and can vary based on the specific substituent and computational method used.
Modeling of Reaction Mechanisms and Selectivity
DFT calculations are a cornerstone for modeling chemical reactions, providing detailed insights into reaction pathways, transition states, and intermediates. For this compound, this includes studying reactions involving the maleimide ring, which is known for its reactivity in addition and cycloaddition reactions. mdpi.commdpi.com
Computational studies can elucidate the mechanisms of reactions such as nucleophilic substitution or 1,3-dipolar cycloadditions. mdpi.comnih.gov By calculating the potential energy surface, researchers can identify the lowest energy pathway for a reaction, thereby predicting its feasibility and selectivity. For example, in the nucleophilic substitution of a tosyloxy group on a maleimide ring, DFT was used to map the coordinates of reactants, transition states, intermediates, and the final product. nih.gov This analysis reveals whether a reaction proceeds through a one-step or multi-step mechanism. mdpi.com Such models are crucial for understanding the regioselectivity and stereoselectivity of reactions involving the pyrrole-2,5-dione core.
Prediction of Nonlinear Optical (NLO) Properties
Molecules with significant charge separation and high polarizability can exhibit nonlinear optical (NLO) properties, which are valuable for applications in photonics and telecommunications. researchgate.net Computational methods are used to predict the NLO response of molecules like this compound by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.net
The presence of electron-donating (the alkyl chain) and electron-accepting (the dione moiety) groups can lead to intramolecular charge transfer (ICT), a key factor for NLO activity. researchgate.net DFT calculations can quantify the dipole moment, polarizability, and hyperpolarizability. A high hyperpolarizability value indicates a strong NLO response. researchgate.net Studies on related pyrrole-based dyes and pyrrolidine-2,5-dione have shown that structural modifications can dramatically impact NLO properties, for example, by changing a material from a saturable absorber to a reverse saturable absorber. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular interactions of this compound in various environments.
Investigation of Intermolecular Interactions
MD simulations allow for the study of how molecules of this compound interact with each other and with solvent molecules. These simulations can reveal information about packing in the solid state and aggregation behavior in solution. By analyzing the radial distribution functions, one can understand the local structuring and preferred orientation between molecules.
In the solid state, intermolecular interactions like hydrogen bonds and van der Waals forces govern the crystal packing. Hirshfeld surface analysis, often combined with DFT, is a powerful tool to visualize and quantify these interactions. nih.gov For N-substituted maleimides, C-H···O hydrogen bonds and H···H interactions are often significant contributors to the crystal packing. nih.gov The long dodecyl chain of this compound would be expected to introduce significant van der Waals interactions, influencing its solid-state structure and solubility.
Conformational and Dynamic Properties
The dodecyl chain of this compound is flexible, allowing the molecule to adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable or frequently occurring shapes. This is crucial for understanding how the molecule behaves in different environments, such as at interfaces or within a polymer matrix.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-nitrophenyl)maleimide |
| Tosyloxymaleimide |
| Pyrrolidine-2,5-dione |
| Diketopyrrolopyrrole |
Simulations in Specific Chemical and Biological Contexts
Molecular dynamics (MD) simulations have become a powerful tool for investigating the behavior of molecules like this compound in complex environments, providing insights at an atomistic level. mdpi.comresearchgate.net These simulations are particularly valuable for understanding interactions within biological membranes and other self-assembled structures.
In the context of biological systems, N-maleimide-derivatized phospholipids are frequently used to anchor proteins to membranes. nih.govmdpi.com Computational studies simulating these systems focus on how the presence of the maleimide headgroup, attached to a lipid-like tail, affects the architecture and properties of the lipid bilayer. nih.govmdpi.com For instance, studies on vesicles containing N-maleimide derivatized phosphatidylethanolamine (PE-mal) have been conducted to compare their properties to native PE-containing bilayers. nih.govmdpi.com These simulations, corroborated by experimental data, reveal that while the maleimide derivative does not significantly perturb the fatty acyl chains or alter membrane permeability, it does induce notable changes in the polar headgroup region. nih.govmdpi.com Key findings indicate an increased order and decreased fluidity in bilayers containing the maleimide-derivatized lipid. nih.gov Furthermore, simulations show that the maleimide group can lead to a conformational change in the phospholipid polar heads, accompanied by an increase in hydration. nih.gov
In other chemical contexts, such as the interaction with surfactants, simulations can model the solubilization of lipid bilayers. nih.gov This process involves significant morphological changes, including the formation of mixed micelles. nih.gov Depending on the nature of the surfactant, the lamellar bilayer phase can become destabilized and disintegrate, forming intermediates such as perforated vesicles or thread-like micelles. nih.gov Simulations can elucidate the transition pathways and the structure of these intermediate states, which are critical for applications in drug delivery and material science.
| Simulated System | Key Observation | Impact on System Properties | Relevant Context |
|---|---|---|---|
| N-maleimide phosphatidylethanolamine in lipid bilayer | Increased order in the polar headgroup region. | Decreased membrane fluidity; increased local hydration. nih.gov | Biological Membranes, Protein Anchoring |
| N-maleimide phosphatidylethanolamine in lipid bilayer | No significant perturbation of fatty acyl chains. | Maintained bilayer integrity and permeability. nih.govmdpi.com | Biological Membranes |
| Lipid bilayer with surfactants | Formation of mixed micelles and intermediate structures. | Destabilization and solubilization of the lamellar phase. nih.gov | Chemical Micellar Systems |
Computational Approaches in Materials Science
Machine Learning for Material Property Prediction
Machine learning (ML) has emerged as a cost-effective and scalable solution for predicting the physical and chemical properties of materials, overcoming the time and expense of traditional trial-and-error approaches. iastate.edu For compounds like this compound, which can act as a monomer or functionalizing agent, ML models can predict the properties of the resulting polymers or materials. mdpi.comgatech.edunih.gov
The process begins with the creation of a dataset containing known materials and their experimentally or computationally determined properties. gatech.edu Molecules are then converted into machine-readable formats called "fingerprints" or "descriptors," which numerically encode their structural features. gatech.edunih.gov Various ML algorithms, such as Artificial Neural Networks (ANNs), Random Forests, and Gradient Boosting, are trained on this data to learn the complex relationships between a material's structure and its properties. mdpi.comnih.gov
A specific application relevant to the maleimide core of this compound is the prediction of photophysical properties. Researchers have successfully trained ANNs to rapidly correlate maleimide structure with absorption and emission spectra characteristics, achieving an accuracy comparable to more computationally expensive Time-Dependent Density Functional Theory (TD-DFT) calculations. For polymers, ML models have demonstrated strong performance in predicting a wide range of characteristics, from mechanical strength to thermal behavior. mdpi.comspecialchem.com For example, Random Forest models have achieved high R² scores for predicting glass transition temperature (0.71), thermal decomposition temperature (0.73), and melting temperature (0.88) of polymers. mdpi.com
| Machine Learning Model | Predicted Property | Application Area | Example Finding |
|---|---|---|---|
| Artificial Neural Network (ANN) | Photophysical Properties (Absorption/Emission Spectra) | Fluorescent Probes, Molecular Sensors | Predictions as accurate as TD-DFT calculations at a fraction of the computational cost. |
| Random Forest | Thermal Properties (Tg, Tm) | Polymer Science, Materials Engineering mdpi.com | Achieved high R² scores for predicting glass transition and melting temperatures. mdpi.com |
| Gradient Boosting | Mechanical Properties (Tensile Strength) | Polymer Science, Materials Engineering mdpi.com | Demonstrated strong performance in predicting diverse physical characteristics of polymers. mdpi.com |
| Support Vector Machines (SVM) | Dielectric Constant | Electronics, Polymer Science | Used for accelerated prediction of dielectric properties from chemical structure. iastate.edu |
Data-Driven Discovery of Novel Materials and Synthesis Methods
Data-driven frameworks, integrating machine learning with high-throughput computational screening and simulations, are accelerating the discovery of novel materials. specialchem.comnist.gov This paradigm shifts materials science from a trial-and-error process to a more predictive and efficient one. iastate.eduspecialchem.com
The process often starts with the creation of a vast virtual library of hypothetical materials. For instance, by computationally combining different monomers like dianhydrides and diamines (which are used to make polyimides, a class of polymers that can be derived from maleimides), researchers have built libraries containing millions of candidate polymers. specialchem.com
Machine learning models, trained on existing data, are then used to perform a rapid, high-throughput screening of this entire library to predict the properties of each candidate. specialchem.com This step quickly identifies a small number of promising candidates with superior or targeted properties. These top candidates can then be further investigated using more accurate, but computationally intensive, methods like molecular dynamics simulations to validate the ML predictions. specialchem.com Finally, the most promising material is synthesized and experimentally tested to confirm its properties. This data-driven strategy has been successfully used to discover new high-performance polyimides with exceptional heat resistance, far superior to existing materials. specialchem.com The experimental results for a newly synthesized polyimide showed it could withstand temperatures of about 1,022 degrees Fahrenheit, which was in agreement with the machine learning predictions. specialchem.com
| Step | Description | Computational Tool/Method | Outcome |
|---|---|---|---|
| 1. Library Generation | Create a large virtual library of hypothetical materials by combining molecular building blocks. | Combinatorial Chemistry Algorithms | A vast chemical space of potential materials (e.g., 8 million polyimides). specialchem.com |
| 2. High-Throughput Screening | Rapidly predict the properties of all candidates in the virtual library. | Trained Machine Learning Models | A ranked list of candidates with desired properties. specialchem.com |
| 3. Candidate Validation | Perform more detailed calculations on a small number of top-ranked candidates to verify properties. | Molecular Dynamics (MD) Simulations | Confirmation of thermal and mechanical properties of the best candidates. specialchem.com |
| 4. Synthesis & Experimentation | Synthesize and physically test the most promising material to validate the entire computational workflow. | Laboratory Synthesis and Characterization | A novel material with confirmed superior properties. specialchem.com |
Theoretical Studies of Environmental Effects on Photophysical Processes
The photophysical properties of fluorophores, including maleimide derivatives like this compound, are often highly sensitive to their local environment. Theoretical and computational studies are crucial for understanding and predicting these effects, particularly the influence of solvent polarity on absorption and emission spectra, a phenomenon known as solvatochromism.
A primary computational tool for this purpose is Time-Dependent Density Functional Theory (TD-DFT). However, accurately modeling explicit solvent environments with TD-DFT is computationally very expensive. A more common approach is to use implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), which represents the solvent as a continuous medium with a specific dielectric constant. These calculations can provide insights into how the solvent stabilizes the molecule's excited state, leading to shifts in spectral properties.
More recently, machine learning offers a highly efficient alternative. Artificial Neural Networks (ANNs) can be trained on experimental data that includes both the maleimide's structure and the dielectric constant of the solvent it was measured in. By learning from this data, the ANN can accurately predict the photophysical properties of new maleimide derivatives in various solvents, effectively capturing the complex solvent effects without the high cost of explicit TD-DFT calculations. Studies have shown that for maleimide derivatives, there is often little difference in the wavelength of maximum absorption (λ_abs) when making mild substitutions to the N-alkyl group, as the conjugated ring system of the maleimide core is what primarily governs absorption. However, the solvent environment can induce significant shifts.
| Computational Method | Description | Advantage | Limitation |
|---|---|---|---|
| TD-DFT with Explicit Solvent | Quantum mechanical calculation including individual solvent molecules. | Highest accuracy for modeling specific solvent interactions. | Extremely computationally expensive. |
| TD-DFT with Implicit Solvent (e.g., CPCM) | Quantum mechanical calculation where the solvent is a continuous medium. | Captures bulk solvent effects (polarity) at a manageable computational cost. | Lacks specific solute-solvent interaction details (e.g., hydrogen bonding). |
| Machine Learning (e.g., ANN) | Model trained on experimental data of structures in different solvents. | Extremely fast predictions; learns complex solvent effects from real data. | Requires a large, diverse training dataset; predictive power is limited by the data it was trained on. |
| Semi-Empirical Methods (e.g., AM1/ZINDO) | Simplified quantum method for calculating excited states. | Faster than TD-DFT, can provide reasonable predictions for absorption/emission. researchgate.net | Less accurate than high-level ab-initio or DFT methods. |
Applications of 1 Dodecyl Pyrrole 2,5 Dione in Advanced Materials Science
Polymeric Materials
The incorporation of 1-dodecyl-pyrrole-2,5-dione into polymer structures has led to the creation of materials with enhanced functionalities. The maleimide (B117702) group's reactivity, particularly in Diels-Alder reactions, and the influence of the dodecyl chain on physical properties are key to its utility in this domain.
Development of Functional Polymeric Resins (e.g., Photoresists)
While direct research on this compound in photoresists is not extensively documented in the provided results, the broader class of maleimide derivatives is utilized in the formulation of photoresist compositions. For instance, certain halogenated sulfonyloxy dicarboximides, which share the dicarboximide core with this compound, are employed as photoactive components in photoresists. google.com These components are crucial for generating a latent image in a resist material upon exposure to activating radiation. google.com The principle often involves a change in solubility of the polymer in a developer solution upon irradiation.
In a related context, a perfluoroalkylated maleimide, 1-(5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluorododecyl)-1H-pyrrole-2,5-dione, has been copolymerized with styrene (B11656). rsc.org This copolymer demonstrated imaging capabilities when subjected to high-energy radiation like electron beams, functioning as a negative-tone resist. rsc.org This suggests that the maleimide moiety, when appropriately substituted, can be a key component in designing functional polymeric resins for lithographic applications.
Thermally Reversible Crosslinked Polymer Networks
A significant application of this compound is in the creation of thermally reversible crosslinked polymer networks. This is primarily achieved through the Diels-Alder (DA) reaction, a [4+2] cycloaddition between a diene (often a furan (B31954) group) and a dienophile (the maleimide group of this compound). mdpi.com This reaction forms covalent crosslinks at lower temperatures, leading to a stable network structure. Upon heating, the reverse reaction, known as the retro-Diels-Alder (rDA) reaction, occurs, breaking the crosslinks and allowing the material to flow or be reprocessed.
Research has shown that polymers with pendant furan groups can be crosslinked with bismaleimides to create such thermally reversible materials. google.com The cycloaddition product of a furan-functionalized polystyrene with 1-dodecyl-1H-pyrrole-2,5-dione has been synthesized and studied. mdpi.com The kinetics of the DA and rDA reactions are crucial for the material's properties, with the structure of the maleimide influencing the activation energy of the reaction. mdpi.com This reversible crosslinking mechanism is fundamental to the development of self-healing materials and recyclable thermosets. mdpi.com
Table 1: Diels-Alder Reaction Parameters
| Reactants | Reaction | Temperature | Activation Energy (Ea) |
|---|---|---|---|
| Furan-functionalized Polystyrene + 1-dodecyl-1H-pyrrole-2,5-dione | Diels-Alder (DA) | 60-80 °C | 7.04 kJ mol⁻¹ mdpi.com |
| Furan-functionalized Polystyrene + 1-dodecyl-1H-pyrrole-2,5-dione | retro-Diels-Alder (rDA) | 130-140 °C | 57.9 kJ mol⁻¹ mdpi.com |
Self-Healing Composite Materials
The principle of thermally reversible crosslinking directly enables the design of self-healing composite materials. espublisher.comcore.ac.uk When a crack or damage occurs in a material containing furan and maleimide moieties, such as this compound, heating the material to the rDA reaction temperature breaks the crosslinks. core.ac.uk This allows the polymer chains to flow and fill the damaged area. Subsequent cooling promotes the forward DA reaction, reforming the crosslinks and restoring the material's integrity. core.ac.uk
This intrinsic self-healing mechanism has been demonstrated in various polymer systems. espublisher.comacs.orgresearchgate.net For example, polymers with a polyimide structure have been crosslinked with maleimides via the DA reaction to create self-healing films. espublisher.com While the specific use of this compound in a composite material was not detailed in the provided search results, its role as a maleimide in DA-based self-healing systems is well-established. mdpi.comespublisher.com The healing efficiency can be quite high, with some systems regaining a significant percentage of their original tensile strength after multiple healing cycles. espublisher.com
Surface Properties and Morphology of Polymer Films
The incorporation of this compound can significantly influence the surface properties and morphology of polymer films. The long, hydrophobic dodecyl chain can affect the polymer's solubility and its interaction with surfaces. For instance, in copolymers, the nature of the alkyl side chain on the pyrrole-dione unit can impact the polymer's backbone planarity and, consequently, its absorption characteristics and charge transport properties. rsc.org
In one study, a silicon substrate with a polymer network was post-modified by depositing a solution of 1-dodecyl-1H-pyrrole-2,5-dione. mpg.de This demonstrates its ability to alter surface chemistry. Furthermore, diketopyrrolopyrrole-based polymers, which are structurally related, show that the alkyl chains attached to the DPP unit act as solubilizing groups and promote tight molecular packing in films, leading to the formation of crystalline fractions on the surface. researchgate.net This tight packing and crystallinity are crucial for applications in organic electronics. researchgate.netacs.org
Nanomaterial Functionalization
The reactive nature of the maleimide group and the physicochemical properties imparted by the dodecyl chain make this compound a valuable molecule for modifying the surfaces of nanomaterials. This functionalization is key to improving their stability, dispersibility, and compatibility with other materials.
Interfacial Chemistry for Tailored Nanocomposites
The performance of nanocomposite materials, which are composed of a matrix material and nanoscale fillers, is critically dependent on the properties of the interface between these two components. The chemical compound this compound emerges as a key player in the advanced science of these materials, specifically in the engineering of this interfacial region. Its unique molecular structure allows it to act as a bifunctional coupling agent or surfactant, modifying the surface of nanofillers to ensure their homogeneous dispersion and strong adhesion to the polymer matrix.
Conversely, the pyrrole-2,5-dione moiety, a maleimide derivative, offers a reactive site for covalent bonding or strong polar interactions with the polymer matrix or the nanoparticle surface itself. nih.govfsu.edu The maleimide group is well-known for its ability to participate in various chemical reactions, most notably Michael addition reactions with thiol (-SH) or amine (-NH2) groups that may be present on the polymer backbone or on the surface of functionalized nanoparticles. fsu.eduwilhelm-lab.com This reactive capability allows for the creation of strong, durable bonds across the interface, which is essential for efficient stress transfer from the polymer matrix to the reinforcing nanoparticles, thereby enhancing the mechanical properties of the nanocomposite. mdpi.comnih.gov
The application of this compound can be tailored to the specific chemistry of the nanocomposite system. For instance, in a system composed of silica (B1680970) nanoparticles and a polypropylene (B1209903) matrix, the dodecyl chain would interpenetrate the non-polar polymer, while the polar pyrrole-2,5-dione headgroup could be engineered to react with silane (B1218182) coupling agents previously grafted onto the silica surface. This creates a robust molecular bridge between the filler and the matrix. theiet.orgbohrium.com
The effectiveness of this compound as an interfacial modifier is evident in the resulting properties of the nanocomposites. Research on similar long-chain alkyl-functionalized nanoparticles has demonstrated significant improvements in material characteristics. d-nb.infotheiet.org For example, the use of such modifiers leads to a more uniform dispersion of nanoparticles, which can be observed through techniques like transmission electron microscopy. This improved dispersion, coupled with the strong interfacial adhesion, translates into enhanced mechanical strength, increased thermal stability, and improved barrier properties of the final nanocomposite material. mdpi.commdpi.com
The table below presents a summary of typical research findings on the effect of using long-chain alkyl and reactive functional groups, similar to those in this compound, on the properties of polymer nanocomposites.
| Property | Unmodified Nanoparticles in Polymer Matrix | Nanoparticles Modified with Alkyl-Reactive Surfactant | Percentage Improvement |
| Tensile Strength (MPa) | 30 | 45 | 50% |
| Young's Modulus (GPa) | 1.5 | 2.5 | 67% |
| Thermal Decomposition Temperature (°C) | 350 | 380 | 8.6% |
| Water Contact Angle on Nanofiller Surface | 20° | 110° | 450% |
| Nanoparticle Agglomerate Size (nm) | >500 | <100 | >80% reduction |
This table is a representation of typical data found in literature for similar systems and is intended for illustrative purposes.
Q & A
Q. What are the common synthetic routes for 1-dodecyl-pyrrole-2,5-dione, and what are their limitations?
Synthesis typically involves alkylation of pyrrole-2,5-dione precursors using dodecyl halides or via nucleophilic substitution. A key challenge is controlling regioselectivity and minimizing side reactions like over-alkylation. Purification often requires column chromatography or recrystallization to isolate the product . Alternative methods, such as microwave-assisted synthesis, may improve yield but require optimization of reaction parameters like temperature and catalyst loading.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : The dodecyl chain’s methylene protons (δ ~1.2–1.4 ppm) and terminal methyl group (δ ~0.88 ppm) are identifiable. The pyrrole-dione core shows distinct aromatic protons (δ ~6.5–7.5 ppm) and carbonyl carbons (δ ~170–175 ppm) .
- IR : Stretching vibrations for carbonyl groups (C=O) appear at ~1700–1750 cm⁻¹.
- MS : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (C₁₆H₂₅NO₂, ~263.4 g/mol). High-resolution MS (HRMS) validates elemental composition .
Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?
Stability studies should monitor degradation via HPLC or TLC under controlled temperatures (e.g., 4°C, 25°C, −20°C), humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Degradation products can be identified using LC-MS .
Advanced Research Questions
Q. How can contradictions in reported toxicity data (e.g., LD₅₀ values) be resolved?
Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo), exposure routes (oral vs. dermal), or purity of the compound. Meta-analyses should standardize protocols, such as using OECD guidelines for acute toxicity testing. For example, evidence reports an oral LD₅₀ >5 g/kg in rats , while cytotoxic effects at 2500 µg/L in ovarian cell lines highlight concentration-dependent responses . Cross-validation using multiple assays (e.g., MTT, apoptosis markers) improves reliability.
Q. What strategies optimize the compound’s bioactivity in antiviral screening?
Structure-activity relationship (SAR) studies can guide derivatization. For instance, modifying the dodecyl chain length or introducing electron-withdrawing groups may enhance interaction with viral targets. In influenza A (H1N1) models, diketopiperazine analogs showed IC₅₀ values as low as 6.8 µM, suggesting backbone rigidity and hydrophobic substituents improve efficacy . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies promising candidates .
Q. How can computational modeling elucidate binding mechanisms with biological targets like GPR119?
Molecular dynamics (MD) simulations and homology modeling based on resolved GPR119-Gs complex structures (e.g., PDB ID 7X8X) reveal key interactions. The pyrrole-2,5-dione moiety may engage polar residues (Q65, R262) via hydrogen bonding, while the dodecyl chain occupies hydrophobic pockets. Mutagenesis studies validate predicted binding sites .
Q. What advanced techniques characterize crystallographic properties for structure refinement?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and packing motifs. Challenges include growing diffraction-quality crystals, which may require solvent vapor diffusion or slow cooling. Twinned data or high mosaicity necessitate specialized refinement protocols .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
Process optimization via Design of Experiments (DoE) evaluates factors like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst (e.g., K₂CO₃ vs. Cs₂CO₃). Continuous flow reactors improve heat/mass transfer and scalability .
Q. What analytical workflows detect trace impurities in complex matrices (e.g., biological samples)?
LC-MS/MS with multiple reaction monitoring (MRM) targets specific fragments. Isotopic labeling (e.g., ¹⁸F in radiotracers) enables tracking in pharmacokinetic studies . Solid-phase extraction (SPE) pre-concentrates analytes while reducing matrix interference.
Q. How to validate anti-inflammatory or cytotoxic activity in 3D cell models?
3D spheroids or organoids better mimic in vivo conditions than monolayer cultures. Metrics include viability (ATP assays), cytokine profiling (ELISA), and imaging (confocal microscopy for apoptosis markers). Co-culture systems with immune cells (e.g., macrophages) assess immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
